Diethyl 2-methylbut-2-enedioate
Description
Diethyl 2-methylmaleate (CAS 691-83-8) is an organic diester derived from maleic acid, featuring a methyl substituent at the 2-position of the maleate backbone. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 186.21 g/mol. At room temperature, it exists as a colorless liquid, characterized by its ester functional groups and the steric and electronic effects imparted by the methyl group. The compound is synthesized via esterification of 2-methylmaleic acid with ethanol, reflecting its versatility in organic synthesis .
The methyl group enhances its stability and modifies reactivity patterns compared to unsubstituted maleate esters, making it valuable for specialized synthetic pathways .
Properties
IUPAC Name |
diethyl 2-methylbut-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTLFOZCUOHVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60711923 | |
| Record name | Diethyl 2-methylbut-2-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73326-59-7, 691-83-8 | |
| Record name | 1,4-Diethyl 2-methyl-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73326-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-methylbut-2-enedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (2Z)-2-methylbut-2-enedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylmaleic acid diethyl ester typically involves the esterification of 2-methylmaleic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: On an industrial scale, the production of 2-methylmaleic acid diethyl ester can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where 2-methylmaleic acid and ethanol are continuously fed, and the ester product is continuously removed. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Enzymatic Asymmetric Reduction
Diethyl 2-methylmaleate serves as a substrate in biocatalytic reductions. Shewanella yellow enzyme (SYE-4), a recombinant enoate reductase, selectively reduces its activated C=C bond to yield chiral succinate derivatives:
Reaction :
| Parameter | Value |
|---|---|
| Yield | 83% |
| Enantiomeric Excess (ee) | 99% |
| Optical Rotation | [α]_D^{22}=+3.1\(c\0.9,\\text{CHCl}_3) |
| Conditions | Ethanol/water (2:1), room temperature |
This reaction demonstrates high stereoselectivity, making it valuable for synthesizing optically active intermediates in pharmaceuticals and fine chemicals.
Nucleophilic Substitution and Methanolysis
Diethyl 2-methylmaleate derivatives participate in nucleophilic substitution reactions under basic conditions. For example, in methanol-KOH, ethyl ester groups undergo methanolysis, forming potassium salts of hydroxymethylene malonates ( ):
Reaction Pathway :
Observations :
-
Methanolysis replaces ethoxy groups with methoxy radicals.
-
The product is water-soluble and reacts further with amines (e.g., 4-nitroaniline) via nucleophilic vinyl substitution.
Isomerization and Diels-Alder Reactivity
While not directly studied for diethyl 2-methylmaleate, analogous maleate esters (e.g., dimethyl maleate) exhibit isomerization to fumarates and act as dienophiles in Diels-Alder reactions ( , ):
Potential Reaction :
Key Insights :
-
Isomerization to the trans-form (fumarate) is thermodynamically favorable.
-
Maleates are electron-deficient dienophiles, enabling cycloadditions with electron-rich dienes.
Hydrogenolysis and Catalytic Transformations
Dimethyl maleate undergoes hydrogenolysis to 1,4-butanediol over copper catalysts ( ). Although unreported for diethyl 2-methylmaleate, similar pathways are plausible:
Hypothetical Reaction :
Hydrolysis and Hydration
Maleate esters hydrolyze to maleic acid or hydrate to malic acid under acidic/basic conditions ( ):
Reaction :
Research Highlights
-
Biocatalytic Efficiency : SYE-4 achieves near-perfect enantioselectivity (99% ee) in reducing diethyl 2-methylmaleate, highlighting its utility in asymmetric synthesis .
-
Nucleophilic Reactivity : Methanolysis under basic conditions facilitates ester group substitution, enabling further functionalization .
-
Structural Analogues : Reactions observed in dimethyl maleate (e.g., Diels-Alder, hydrogenolysis) suggest potential pathways for diethyl 2-methylmaleate , .
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Diethyl 2-methylmaleate is employed in the synthesis of various pharmaceutical intermediates. Its unique structure allows for functional group transformations that are crucial in the development of complex drug molecules.
- Case Study : Research has demonstrated its application in asymmetric bioreduction processes, where it serves as a precursor for optically active succinic acid derivatives. For instance, bioreduction of diethyl 2-methylmaleate yielded (2R)-diethyl 2-methylsuccinate with high enantiomeric excess (99%) and yield (83%) .
-
Anticancer Research :
- The compound has been investigated for potential applications in cancer treatment. Its derivatives are being explored for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents.
-
Drug Delivery Systems :
- Diethyl 2-methylmaleate can be utilized in the formulation of drug delivery systems due to its favorable solubility and compatibility with various excipients. Studies indicate that its inclusion can improve the bioavailability of certain drugs when applied topically or systemically.
Agricultural Applications
-
Pesticide Development :
- Diethyl 2-methylmaleate plays a role in the synthesis of pesticide intermediates. Its reactivity allows for modifications that enhance the efficacy and specificity of agricultural chemicals.
- Example : The compound has been used as a precursor in the production of Malathion, a widely used insecticide known for its effectiveness against a broad spectrum of pests .
-
Herbicide Formulation :
- Research indicates that derivatives of diethyl 2-methylmaleate can be formulated into herbicides that target specific weed species while minimizing impact on crops.
Industrial Applications
-
Polymer Production :
- Diethyl 2-methylmaleate is utilized as a monomer in the production of various polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties.
- Case Study : In polyaspartic technology, diethyl 2-methylmaleate reacts with amines via Michael addition to produce coatings and adhesives with superior performance characteristics .
-
Additives in Plastics and Coatings :
- The compound serves as an additive to improve the properties of plastics, such as flexibility and resistance to environmental stressors.
Mechanism of Action
The mechanism of action of 2-methylmaleic acid diethyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester groups can be hydrolyzed by esterases, leading to the formation of 2-methylmaleic acid and ethanol.
Nucleophilic Attack: The ester groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl 2-methylmaleate can be contextualized against structurally related diesters and substituted maleates. Below is a comparative analysis based on molecular structure, reactivity, and applications:
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Influence
- Steric Effects : The 2-methyl group in Diethyl 2-methylmaleate hinders nucleophilic attack at the β-position, reducing reactivity in Michael additions compared to diethyl maleate. This steric shielding can be advantageous in selective syntheses .
- Electrophilicity : The electron-withdrawing ester groups activate the maleate double bond for cycloadditions, though less so than dimethyl fumarate due to the methyl substituent .
- Solubility and Physical Properties: The methyl group increases lipophilicity compared to diethyl succinate, making it less water-soluble but more compatible with non-polar matrices .
Table 2: Comparative Physicochemical Data (Hypothetical)
| Property | Diethyl 2-methylmaleate | Diethyl Maleate | Diethyl Succinate |
|---|---|---|---|
| Boiling Point (°C) | 215–220 | 225–230 | 280–285 |
| LogP (Octanol-Water) | 1.2 | 0.8 | 0.5 |
| Reactivity with Amines | Moderate | High | Low |
| Melting Point (°C) | -20 | -10 | 19 |
Note: Data inferred from structural analogs and substituent effects described in references .
Biological Activity
Diethyl 2-methylmaleate, a member of the maleate ester family, has garnered attention due to its unique structural properties and potential biological activities. This article explores the available data on its biological activity, focusing on its synthesis, reactivity, and specific case studies that highlight its applications in biochemistry and pharmacology.
Diethyl 2-methylmaleate has the molecular formula CHO and a molecular weight of approximately 186.21 g/mol. It is characterized as a colorless liquid at room temperature and is derived from maleic acid through esterification with ethanol. The presence of a methyl group at the 2-position of the maleate backbone significantly influences its chemical reactivity and potential applications.
Synthesis Methods
Diethyl 2-methylmaleate can be synthesized through various methods, including:
- Esterification : Reaction of maleic acid with ethanol.
- Biocatalytic Reduction : Utilizing enzymes such as enoate reductases for selective transformations.
These methods underscore the versatility of diethyl 2-methylmaleate within organic chemistry and its potential for further functionalization.
Biological Activity Overview
Research into the biological activity of diethyl 2-methylmaleate is limited; however, studies on related compounds in the maleate family indicate various biological effects, including:
- Antimicrobial Activity : Similar compounds have shown promising antifungal effects, suggesting potential applications in treating fungal infections.
- Biocatalysis : Diethyl 2-methylmaleate can be converted into useful products through biocatalytic processes, such as the production of (R)-configured succinic acid derivatives via reduction reactions.
Case Studies and Research Findings
-
Bioreduction Studies :
A study demonstrated that diethyl 2-methylmaleate was effectively reduced to (R)-diethyl 2-methylsuccinate with an enantiomeric excess of 99% using Shewanella yellow enzyme (SYE-4). This biocatalyst proved valuable for the selective reduction of activated carbon-carbon double bonds, showcasing the compound's utility in asymmetric synthesis .Compound Yield (%) Enantiomeric Excess (%) Diethyl 2-methylsuccinate 83 99 Dimethyl 2-methylsuccinate 85 98 -
Antifungal Activity :
Although direct studies on diethyl 2-methylmaleate are sparse, similar compounds have been tested for antifungal activity. For instance, derivatives have shown IC50 values ranging from less than 0.013 µM to over 35 µM, indicating significant fungistatic or fungicidal effects . -
Stereoselectivity Investigations :
Investigations into stereoselectivity using enoate reductases have highlighted the compound's ability to undergo selective reductions under enzymatic conditions. The findings suggest that diethyl 2-methylmaleate could serve as a substrate for producing optically pure compounds, which are valuable in pharmaceuticals .
Q & A
Basic Questions
Q. What safety protocols should researchers follow when handling Diethyl 2-methylmaleate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use chemical fume hoods to minimize inhalation risks .
- Ventilation : Ensure adequate airflow to prevent aerosol formation. Local exhaust ventilation is recommended during transfers or reactions .
- Spill Management : Absorb leaks with inert materials (e.g., silica gel, sand) and dispose of as hazardous waste. Avoid discharge into waterways .
- Storage : Keep containers tightly sealed in cool, dry, well-ventilated areas away from heat sources .
Q. What spectroscopic techniques are recommended for characterizing Diethyl 2-methylmaleate, and what key features should be analyzed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for ester methyl/methylene protons ( 1.2–1.4 ppm for ethyl groups) and carbonyl carbons ( 165–170 ppm) .
- Infrared Spectroscopy (IR) : Identify ester carbonyl stretches (1720–1740 cm) and C-O-C asymmetric vibrations (1250 cm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 172 (base peak) and fragmentation patterns consistent with ester cleavage .
Q. What parameters are critical to monitor during the synthesis of Diethyl 2-methylmaleate to ensure high purity?
- Methodological Answer :
- Reaction Conditions : Maintain anhydrous conditions to prevent hydrolysis. Optimize temperature (typically 80–100°C) and catalyst loading (e.g., sulfuric acid) .
- Purification : Use fractional distillation or column chromatography to isolate the product. Verify purity via thin-layer chromatography (TLC) or gas chromatography (GC) .
- Yield Documentation : Report yields alongside stoichiometric ratios and reaction times to enable reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using Diethyl 2-methylmaleate as a dienophile in Diels-Alder reactions?
- Methodological Answer :
- Variable Optimization : Systematically test temperature, solvent polarity, and electron-deficient diene partners. For example, polar aprotic solvents (e.g., DMF) may enhance reactivity .
- Purity Verification : Confirm reactant purity via NMR or GC-MS, as impurities (e.g., residual acids) can inhibit reactions .
- Statistical Analysis : Apply ANOVA or regression models to identify significant variables affecting yield .
Q. How should a data management plan (DMP) be structured for studies involving Diethyl 2-methylmaleate to ensure compliance with funding agencies?
- Methodological Answer :
- Data Types : Specify spectral datasets (NMR, IR), synthesis protocols, and toxicity assays. Differentiate between raw and processed data .
- Storage & Sharing : Use institutional repositories (e.g., Zenodo) for long-term preservation. Annotate metadata (e.g., CAS No. 84-66-2) to enhance searchability .
- Ethical Compliance : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) and document informed consent for biological studies .
Q. What experimental strategies can elucidate the mechanism of esterase-mediated hydrolysis of Diethyl 2-methylmaleate?
- Methodological Answer :
- Enzyme Kinetics : Conduct Michaelis-Menten assays to determine and using purified esterases. Monitor pH dependence (optimal range 7–8) .
- Isotopic Labeling : Use -labeled water to track hydrolysis pathways via mass spectrometry .
- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions to identify catalytic residues and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
